molecular formula C11H11FN2O B8010805 4-Fluoro-2-morpholinobenzonitrile

4-Fluoro-2-morpholinobenzonitrile

Cat. No.: B8010805
M. Wt: 206.22 g/mol
InChI Key: SCVZYGRPZUWOFG-UHFFFAOYSA-N
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Description

4-Fluoro-2-morpholinobenzonitrile is a sophisticated chemical scaffold designed for advanced research and development, particularly in the fields of medicinal chemistry and materials science. Its structure integrates a benzonitrile core with two strategically valuable substituents: a fluorine atom and a morpholine ring. The incorporation of fluorine is a well-established strategy in modern drug design, as it can profoundly influence a compound's characteristics by increasing lipophilicity and metabolic stability, thereby improving membrane permeability and bioavailability . This approach is critical in developing new therapeutic agents, with fluorinated compounds representing a significant and growing portion of FDA-approved pharmaceuticals, including those for cancer and cardiovascular diseases . The morpholine group is a privileged structure in medicinal chemistry, often employed to enhance aqueous solubility and influence the molecular conformation of a compound, which is crucial for its interaction with biological targets like enzymes and receptors. As a heterocycle, morpholine is a common feature in over 85% of all FDA-approved drugs, underscoring its fundamental role in creating bioactive molecules . The combination of these features makes this compound a highly versatile intermediate. It serves as a critical precursor in the synthesis of complex molecules for pharmaceutical development, including potential anticancer agents and treatments for neurological disorders. Furthermore, fluorinated benzonitrile derivatives are actively investigated in materials science for creating novel organic electronic components. Researchers value this compound for its utility in constructing molecular architectures with tailored properties, facilitating the discovery of new chemical entities and functional materials.

Properties

IUPAC Name

4-fluoro-2-morpholin-4-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c12-10-2-1-9(8-13)11(7-10)14-3-5-15-6-4-14/h1-2,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVZYGRPZUWOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The nitrile group at the 1-position of the benzene ring withdraws electron density via resonance, rendering the ortho (2-position) and para (4-position) positions electrophilic. When a halogen (X = Cl, F) occupies the 2-position, morpholine can displace it under thermal conditions. For example, 2-chloro-4-fluorobenzonitrile reacts with excess morpholine at elevated temperatures (120–150°C) to yield this compound. The reaction proceeds via a two-step mechanism:

  • Ring activation : The nitrile group polarizes the aromatic ring, stabilizing the transition state.

  • Nucleophilic attack : Morpholine’s lone pair attacks the electrophilic carbon at the 2-position, displacing the halogen.

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

ParameterOptimal RangeImpact on Reaction Efficiency
Temperature120–150°CHigher temperatures accelerate substitution but risk side reactions (e.g., ring degradation).
Morpholine Equiv.3–5 equiv.Excess morpholine acts as both reactant and solvent, driving the reaction to completion.
Reaction Time5–24 hoursProlonged heating ensures full conversion but may degrade sensitive functional groups.

In a representative procedure, 2-chloro-4-fluorobenzonitrile (1.0 equiv.) and morpholine (4.0 equiv.) are heated at 140°C for 12 hours under nitrogen, achieving >85% conversion. The crude product is isolated via aqueous workup and recrystallized from ethanol to afford pure this compound.

For substrates with poor leaving groups (e.g., fluorine), palladium-catalyzed cross-coupling reactions offer a viable alternative. The Buchwald-Hartwig amination enables the introduction of morpholine at the 2-position using aryl halides or pseudohalides.

Catalyst Systems and Ligand Effects

A typical catalytic system comprises:

  • Palladium source : Pd(OAc)₂ or Pd₂(dba)₃ (1–5 mol%).

  • Ligand : Xantphos or BINAP (2–10 mol%) to enhance catalytic activity.

  • Base : Cs₂CO₃ or K₃PO₄ (2.0 equiv.) to deprotonate morpholine.

For example, 2-bromo-4-fluorobenzonitrile reacts with morpholine in the presence of Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), and Cs₂CO₃ in toluene at 100°C for 24 hours, yielding this compound in 78% yield.

Advantages Over Thermal Substitution

  • Broader substrate scope : Tolerates electron-neutral or donating groups.

  • Milder conditions : Reactions proceed at lower temperatures (80–100°C).

  • Higher selectivity : Minimizes isomer formation compared to SNAr.

Multi-Step Synthesis via Intermediate Functionalization

When direct substitution is impractical, multi-step routes involving intermediate functional group interconversion (FGI) are employed.

Nitro Reduction and Reductive Amination

  • Nitration : 4-Fluoro-2-nitrobenzonitrile is synthesized via nitration of 4-fluorobenzonitrile using HNO₃/H₂SO₄.

  • Reduction : The nitro group is reduced to an amine using H₂/Pd-C or Fe/HCl.

  • Morpholine Incorporation : The amine undergoes reductive amination with morpholine using NaBH₃CN or H₂/Pd-C.

This route, though lengthier, avoids harsh SNAr conditions and achieves yields of 65–70%.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Key AdvantagesLimitations
Thermal SNAr85–9095–98Simple setup; no catalyst required.Limited to activated substrates.
Buchwald-Hartwig75–8097–99Broad substrate scope; mild conditions.Requires expensive catalysts.
Multi-Step Synthesis60–7090–95Avoids high-temperature steps.Low overall yield; multiple purifications.

Industrial-Scale Considerations

For large-scale production, thermal SNAr is preferred due to its simplicity and cost-effectiveness. Key industrial adaptations include:

  • Continuous flow reactors : Enhance heat transfer and reduce reaction times.

  • Solvent recycling : Morpholine is recovered via distillation and reused.

  • In-line analytics : HPLC monitors reaction progress in real time.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-morpholinobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development :
    • 4-Fluoro-2-morpholinobenzonitrile serves as an intermediate in the synthesis of various pharmaceutical agents. The incorporation of fluorine enhances metabolic stability and bioavailability, making it a valuable building block in drug design .
    • Fluorinated compounds have shown improved interaction with biological targets, often leading to increased potency and selectivity. For instance, modifications to lead compounds with fluorine can alter their pharmacokinetic properties favorably .
  • Antituberculosis Activity :
    • Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies have identified specific substitutions that enhance efficacy, making it a candidate for further development as an antituberculosis agent .

Biological Research

  • Ligand Studies :
    • The compound is investigated for its role as a ligand in biochemical assays. Its ability to bind to specific proteins or enzymes allows researchers to explore mechanisms of action and biological pathways.
    • Studies have shown that fluorinated compounds can modulate enzyme activity, providing insights into their potential therapeutic roles .
  • Nanotechnology Applications :
    • Fluorinated molecules like this compound are being explored in nanotechnology for their unique properties. The incorporation of fluorine can enhance the stability and functionality of nanoparticles used in drug delivery systems .

Industrial Applications

  • Specialty Chemicals Production :
    • In industrial settings, this compound is utilized in the production of specialty chemicals, including polymers and dyes. Its chemical stability and reactivity make it suitable for various synthetic routes .
  • Material Science :
    • The compound's properties are leveraged in the development of advanced materials with specific functionalities, such as enhanced thermal stability or chemical resistance.

Case Studies

Application AreaStudy ReferenceKey Findings
Antituberculosis Derivatives showed significant activity against M. tuberculosis with SAR insights leading to potent compounds.
Drug Development Fluorination improves binding efficacy and metabolic stability; several fluorinated drugs have been FDA approved.
Nanotechnology Enhanced stability and functionality in drug delivery systems using fluorinated nanoparticles.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-morpholinobenzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their differences:

Compound Name Substituents (Position) Molecular Weight Key Features CAS Number Reference
4-Fluoro-2-morpholinobenzonitrile F (C4), morpholine (C2) Not explicitly provided¹ Electron-donating morpholine enhances solubility; potential H-bonding via O Not provided
4-Fluoro-2-methoxybenzonitrile F (C4), methoxy (C2) ~151.1 (estimated) Methoxy group is smaller and less polar than morpholine; weaker H-bonding 134521-16-7
4-Bromo-2-(morpholin-4-yl)benzonitrile Br (C4), morpholine (C2) 267.12 Bromine substituent increases molecular weight; potential for nucleophilic substitution 1260762-06-8
4-Amino-2-chloro-5-fluorobenzonitrile NH₂ (C4), Cl (C2), F (C5) 170.57 Amino group introduces basicity; chloro and fluoro enhance electronic diversity 1228376-68-8
2-Fluoro-4-(trifluoromethyl)benzonitrile F (C2), CF₃ (C4) ~189.1 (estimated) Trifluoromethyl is strongly electron-withdrawing; high lipophilicity 194853-86-6

¹Molecular weight can be estimated as ~206.2 g/mol based on the formula C₁₁H₁₁FN₂O.

Key Observations:
  • Morpholine vs. Methoxy: The morpholine group (C₂) in this compound provides greater steric bulk and polarity compared to methoxy analogs like 4-fluoro-2-methoxybenzonitrile. This may enhance solubility in polar solvents (e.g., methanol or chloroform) , whereas methoxy derivatives are more lipophilic.
  • Electron-Withdrawing Groups : Trifluoromethyl substituents (e.g., 2-fluoro-4-(trifluoromethyl)benzonitrile) significantly alter electronic properties, making the nitrile group more electrophilic .

Physicochemical Properties

Property This compound (Estimated) 4-Fluoro-2-methoxybenzonitrile 4-Bromo-2-(morpholin-4-yl)benzonitrile
Solubility Moderate in polar aprotic solvents Low in water, higher in DMSO Slightly soluble in chloroform, methanol
Boiling/Melting Point Not available Not available No data available
Stability Likely stable under inert conditions Stable Hygroscopic; requires inert storage
Notes:
  • The morpholine group’s oxygen and nitrogen atoms may participate in hydrogen bonding, improving solubility compared to non-heterocyclic analogs.
  • Brominated analogs (e.g., 4-bromo-2-(morpholin-4-yl)benzonitrile) are hygroscopic, suggesting stricter storage requirements .

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